molecular formula C5H5ClN2O B2806393 2(1H)-Pyridinone, 3-amino-6-chloro- CAS No. 1256808-08-8

2(1H)-Pyridinone, 3-amino-6-chloro-

Cat. No. B2806393
CAS RN: 1256808-08-8
M. Wt: 144.56
InChI Key: KNJYECMOFGBQTE-UHFFFAOYSA-N
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Description

The compound “2(1H)-Pyridinone, 3-amino-6-chloro-” is a chemical compound used in scientific research . Its versatile properties make it valuable for various applications such as drug development, organic synthesis, and material science.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl was achieved by the condensation of cyanuric chloride with aniline . Another study reported the synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones .


Molecular Structure Analysis

The molecular structure of “2(1H)-Pyridinone, 3-amino-6-chloro-” can be analyzed using various spectroscopic techniques . The molecular formula of a similar compound, 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one, is C16H13ClN2O .


Chemical Reactions Analysis

The chemical reactions of “2(1H)-Pyridinone, 3-amino-6-chloro-” can be classified according to the reactivity of the chlorine atom and the aldehydic group . More research is needed to fully understand the chemical reactions of this specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(1H)-Pyridinone, 3-amino-6-chloro-” can be determined using various techniques . For instance, a similar compound, 3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one, has a density of 1.4±0.1 g/cm3, a boiling point of 481.5±45.0 °C at 760 mmHg, and a molecular weight of 284.74 .

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-6-chloro-2-methylpyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-amino-6-chloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJYECMOFGBQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner analogous to EXAMPLE 1 (steps 1 to 3, 6 and 7), 3-(6-chloro-2-hydroxypyridin-3-ylamino)-4-{[(5-methylfuran-2-yl)-(3-methyloxetan-3-yl)methyl]amino}cyclobut-3-ene-1,2-dione was prepared from 6-chloro-3-nitro-1H-pyridin-2-one. HPLC 94.8%, ES− [402].
Name
3-(6-chloro-2-hydroxypyridin-3-ylamino)-4-{[(5-methylfuran-2-yl)-(3-methyloxetan-3-yl)methyl]amino}cyclobut-3-ene-1,2-dione
Quantity
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